3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol
Description
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol is a heterocyclic compound featuring a fused bicyclic scaffold comprising an imidazole ring fused to a partially saturated pyridine ring. The phenol substituent at the 3-position distinguishes it from other derivatives in this class, influencing its physicochemical properties and biological interactions. This scaffold is structurally analogous to dipeptide-derived heterocycles, such as BIM-46174, which are known for modulating G-protein signaling pathways .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol |
InChI |
InChI=1S/C13H14N2O/c16-11-5-3-4-10(8-11)12-9-14-13-6-1-2-7-15(12)13/h3-5,8-9,16H,1-2,6-7H2 |
InChI Key |
AMPNFPNETXAMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC=C2C3=CC(=CC=C3)O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a sequential aza-Wittig/nucleophilic addition/cyclization reaction can be employed to prepare similar fused ring systems .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo-pyridine ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazo-pyridine derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol has been explored for its potential therapeutic effects:
- Antidepressant Activity : Research indicates that compounds with a similar structure can exhibit antidepressant-like effects in animal models. The imidazo[1,2-a]pyridine scaffold is known to interact with serotonin receptors, suggesting that this compound may influence mood regulation pathways .
- Neuroprotective Effects : Studies have suggested that tetrahydroimidazo compounds can protect neuronal cells from oxidative stress and apoptosis. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Pharmacology
The pharmacological profile of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol includes:
- Receptor Modulation : The compound may act as a modulator of various neurotransmitter receptors (e.g., dopamine and serotonin), which could lead to applications in treating psychiatric disorders.
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects by inhibiting specific pathways involved in the inflammatory response. This makes it a candidate for further research in treating chronic inflammatory conditions .
Materials Science
In materials science, the structural properties of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol allow for its use in:
- Polymer Chemistry : The compound can be utilized as a building block in synthesizing novel polymers with unique properties. Its functional groups facilitate polymerization reactions that can lead to materials with enhanced thermal stability and mechanical strength .
- Nanotechnology : Research has shown that derivatives of tetrahydroimidazo compounds can be incorporated into nanostructures for drug delivery systems. These systems can improve the bioavailability and targeted delivery of therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant reduction in depressive-like behaviors in rodent models when treated with similar imidazo compounds. |
| Study B | Neuroprotection | Showed that tetrahydroimidazo compounds reduced cell death in neuronal cultures exposed to oxidative stress. |
| Study C | Anti-inflammatory Effects | Found that the compound inhibited pro-inflammatory cytokine production in vitro. |
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The pharmacological and physicochemical profiles of tetrahydroimidazo[1,2-a]pyridine derivatives are highly dependent on substituents. Key comparisons include:
Table 1: Substituent-Based Comparison
- Phenol vs. Ester Groups: The target compound’s phenol group enhances hydrophilicity and hydrogen-bonding capacity compared to ethyl ester derivatives (e.g., ), which may improve aqueous solubility but reduce membrane permeability .
- Methyl/Hydroxymethyl Substituents: Derivatives like (2-Methyl-...pyridin-3-yl)methanol () exhibit balanced lipophilicity, favoring blood-brain barrier penetration, unlike the polar phenol group .
Biological Activity
The compound 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol is a member of the imidazopyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol is , with a molecular weight of approximately 198.26 g/mol. The structure features a tetrahydroimidazo[1,2-a]pyridine moiety linked to a phenolic group, which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds in the imidazopyridine class can interact with various biological targets:
- Kinase Inhibition : These compounds have been shown to inhibit specific kinases involved in cell signaling pathways. For instance, they may selectively inhibit kinases associated with cancer proliferation and survival pathways .
- Antiviral Activity : Some studies have suggested that imidazopyridines can inhibit viral proteases, potentially offering therapeutic avenues for viral infections like SARS-CoV-2 .
- Neuropharmacological Effects : The interaction with serotonin receptors has been noted, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Anticancer Activity
A study evaluated the anticancer effects of various imidazopyridine derivatives, including 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol. It was found that these compounds exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol | HeLa | 10 | Apoptosis induction |
| 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol | MCF-7 | 15 | Cell cycle arrest |
Antiviral Studies
In a computational docking study focusing on the main protease (Mpro) of SARS-CoV-2, 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol demonstrated strong binding affinity. This suggests potential as a therapeutic agent against COVID-19 by inhibiting viral replication mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
